molecular formula C14H20N4O2 B2768034 1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide CAS No. 2361801-14-9

1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2768034
CAS No.: 2361801-14-9
M. Wt: 276.34
InChI Key: TXVGLPILJPUDCN-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole moiety, and an enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Moiety: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Attachment to Piperidine: The pyrazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Enoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The enoyl group may also play a role in binding to active sites of enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Prop-2-enoyl-N-[2-(1H-pyrazol-1-yl)ethyl]piperidine-4-carboxamide
  • 1-Prop-2-enoyl-N-[2-(1H-imidazol-5-yl)ethyl]piperidine-4-carboxamide
  • 1-Prop-2-enoyl-N-[2-(1H-indol-5-yl)ethyl]piperidine-4-carboxamide

Uniqueness

1-(prop-2-enoyl)-N-[2-(1H-pyrazol-3-yl)ethyl]piperidine-4-carboxamide is unique due to the specific positioning of the pyrazole moiety, which may confer distinct biological activities compared to its analogs. The combination of the enoyl group with the pyrazole and piperidine rings also provides a unique scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-2-13(19)18-9-5-11(6-10-18)14(20)15-7-3-12-4-8-16-17-12/h2,4,8,11H,1,3,5-7,9-10H2,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVGLPILJPUDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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